molecular formula C14H28ClNO B14070621 2-(Dicyclohexylamino)ethanol hydrochloride

2-(Dicyclohexylamino)ethanol hydrochloride

Cat. No.: B14070621
M. Wt: 261.83 g/mol
InChI Key: WLLPIQFZZBRPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dicyclohexylamino)ethanol hydrochloride is a chemical compound with the molecular formula C14H28ClNO and a molecular weight of 261.83 g/mol . It is commonly used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(Dicyclohexylamino)ethanol hydrochloride typically involves the reaction of dicyclohexylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.

Chemical Reactions Analysis

2-(Dicyclohexylamino)ethanol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(Dicyclohexylamino)ethanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dicyclohexylamino)ethanol hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(Dicyclohexylamino)ethanol hydrochloride can be compared with other similar compounds such as:

Properties

Molecular Formula

C14H28ClNO

Molecular Weight

261.83 g/mol

IUPAC Name

2-(dicyclohexylamino)ethanol;hydrochloride

InChI

InChI=1S/C14H27NO.ClH/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h13-14,16H,1-12H2;1H

InChI Key

WLLPIQFZZBRPFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CCO)C2CCCCC2.Cl

Origin of Product

United States

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